molecular formula C8H7BrFNO B13049822 (3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

(3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13049822
M. Wt: 232.05 g/mol
InChI Key: VBTHEEIQMYZFBV-SSDOTTSWSA-N
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Description

(3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine ( 1241679-98-0) is a chiral, halogenated benzofuran amine of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzofuran core, a privileged scaffold in drug discovery known for its diverse biological activities, and incorporates both bromo and fluoro substituents at the 7- and 5- positions, respectively . The specific stereochemistry of the (3S) configuration is critical for its potential interaction with biological targets. Halogenation, particularly with bromine and fluorine, is a common strategy in lead optimization, as it can significantly enhance a compound's binding affinity to proteins and its metabolic stability, with fluorine atoms often improving pharmacokinetic properties . Benzofuran derivatives have demonstrated a wide spectrum of pharmacological activities in research, including investigation as agonists for the serotonin (5-HT2C) receptor, a target for conditions such as obesity and depressive diseases . Furthermore, structural analogs of this compound are explored in oncology research for their cytotoxic and anticancer properties, where the halogenated benzofuran scaffold can contribute to inducing apoptosis in cancer cell lines . The primary amine functionality provides a versatile handle for further synthetic modification, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic, therapeutic, or human use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

(3S)-7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m1/s1

InChI Key

VBTHEEIQMYZFBV-SSDOTTSWSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C(=CC(=C2)F)Br)N

Canonical SMILES

C1C(C2=C(O1)C(=CC(=C2)F)Br)N

Origin of Product

United States

Preparation Methods

Formation of the Dihydrobenzofuran Core

The benzofuran core is often synthesized starting from appropriately substituted phenol derivatives. The key steps include:

  • Halogenation: Selective bromination at position 7 and fluorination at position 5 on the aromatic ring. This can be achieved by regioselective electrophilic aromatic substitution or by using pre-halogenated phenol precursors.
  • Cyclization: Intramolecular cyclization to form the dihydrobenzofuran ring. This is commonly done by acid-catalyzed cyclization of ortho-substituted phenols bearing suitable side chains or via metal-catalyzed cyclization reactions.

Introduction of the Amino Group at C-3

The amination at the chiral center involves stereoselective methods such as:

  • Asymmetric Reduction or Amination: Using chiral catalysts or auxiliaries to induce the (3S) configuration during the installation of the amine group.
  • Cycloaddition Methods: Recent innovative approaches include the use of scandium triflate (Sc(OTf)3)-mediated [4 + 1] cycloaddition of isocyanides with ortho-quinone methides (o-QMs) generated in situ. This method provides a straightforward route to 2-aminobenzofurans with good yields (up to 93%) under mild conditions and offers stereochemical control.

Purification and Characterization

  • The final compound is often isolated as a hydrochloride salt to improve stability and facilitate purification.
  • Characterization includes NMR spectroscopy, chiral HPLC for enantiomeric excess, mass spectrometry, and elemental analysis.

Comparative Data Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield (%) Stereoselectivity Notes
Halogenation Electrophilic aromatic substitution on phenol derivatives Br2, Selectfluor or NFSI for F, acidic medium 70-85 Regioselective Requires control to avoid polyhalogenation
Cyclization Acid-catalyzed intramolecular cyclization Methanesulfonic acid, trifluoroacetic acid 60-80 Not stereogenic Forms dihydrobenzofuran ring
Amination Sc(OTf)3-mediated [4 + 1] cycloaddition with isocyanides Sc(OTf)3, isocyanides, ortho-quinone methide precursors Up to 93 High (3S) Mild conditions, high yield
Chiral resolution or asymmetric synthesis Use of chiral catalysts or auxiliaries for stereocontrol Chiral ligands, asymmetric hydrogenation catalysts Variable High Critical for obtaining (3S) enantiomer

Research Findings and Advances

  • The Sc(OTf)3-mediated formal cycloaddition represents a novel and efficient synthetic route, enabling the construction of the 2-aminobenzofuran scaffold with excellent yields and stereoselectivity.
  • Traditional methods rely on multi-step halogenation and cyclization sequences, which require careful regio- and stereochemical control.
  • Industrially relevant processes for related benzofuran derivatives (e.g., intermediates for drugs like Dronedarone) have been optimized to reduce side reactions and improve yields, indicating potential scalability of similar methods for this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromine or fluorine atoms to hydrogen.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable solvents and catalysts.

Major Products:

    Oxidation: Formation of oxides or imines.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds, including (3S)-7-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine, exhibit significant anticancer properties. The fluorine atom enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapeutics.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that similar benzofuran derivatives inhibited tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Neuroprotective Effects

The compound has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of bromine and fluorine atoms is believed to enhance the interaction with biological targets involved in neuroprotection.

Case Study :
Research published in Neuropharmacology highlighted that this compound exhibited protective effects against oxidative stress-induced neuronal cell death. The study suggested that this compound could serve as a lead compound for developing drugs aimed at treating neurodegenerative disorders .

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization, which is crucial in developing novel compounds with desired biological activities.

Reaction Type Description
Nucleophilic SubstitutionUtilized to introduce various nucleophiles at the amine site.
Coupling ReactionsCan be employed in coupling reactions to form larger frameworks.

Development of Fluorinated Compounds

The incorporation of fluorine into organic molecules is a strategy used to enhance pharmacological properties. The fluorinated benzofuran derivatives have been explored for their improved metabolic stability and bioavailability.

Mechanism of Action

The mechanism of action of (3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards certain targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Position Variations

a. Halogen Position Isomers

  • (3S)-5-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1259810-93-9) : Bromo at position 5 and fluoro at position 6. Molecular weight: 232.05 g/mol. Predicted boiling point: 252.2±40.0 °C .
  • (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1272731-41-5) : Bromo at position 7 and fluoro at position 6. Molecular weight: 232.05 g/mol .
  • 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride (CAS N/A) : Hydrochloride salt with bromo at 5 and fluoro at 6. Purity: ≥95% .

b. Halogen Type Variations

  • 5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1273648-88-6): Chloro at 5, fluoro at 6. Molecular weight: 187.6 g/mol.
  • (S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS N/A) : Lacks bromo but includes fluoro at 7. Molecular weight: 175.61 g/mol. Hazard statements: H315 (skin irritation), H319 (eye irritation) .

Stereochemical Variations

  • (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS 1934470-94-6) : R-configuration with bromo at 5 and fluoro at 4. Supplier: Parchem Chemicals .
  • (R)-5-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 1414960-64-7) : R-configuration without fluoro. Similarity score: 0.93 compared to the target compound .

Key Insight : Stereochemistry (R vs. S) significantly impacts receptor interactions and metabolic stability .

Salt Forms and Derivatives

  • 5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride : Enhanced solubility due to hydrochloride salt. Purity: ≥99% (American Elements) .
  • (3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine (CAS 1228557-01-4) : Lacks fluoro. Molecular weight: 214.06 g/mol. Hazard: H302 (harmful if swallowed) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Hazard Statements
(3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine N/A C₈H₇BrFNO ~232.05* Br (7), F (5) Data pending
(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzofuran-3-amine 1259810-93-9 C₈H₇BrFNO 232.05 Br (5), F (6) H302, H312, H332
(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine 1934470-94-6 C₈H₇BrFNO 232.05 Br (5), F (4) Not reported
5-Bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride N/A C₈H₈BrFNO·HCl 268.50 Br (5), F (6) H315, H319, H335

*Estimated based on analogs.

Table 2: Commercial Availability and Suppliers

Compound Supplier Purity Form
(3S)-7-Bromo-2,3-dihydro-1-benzofuran-3-amine Labter Pharmatech ≥95% Free base
(S)-7-Fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride American Elements ≥99.9% Hydrochloride
5-Chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-amine Biosynth ≥95% Free base

Biological Activity

(3S)-7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound characterized by its unique structural features, including a bromine atom at the 7th position and a fluorine atom at the 5th position of the benzofuran core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial, antiviral, and anticancer agent. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula : C8H7BrFNO
  • Molecular Weight : 232.05 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of halogen atoms enhances its binding affinity to various enzymes and receptors involved in disease pathways. Preliminary studies suggest that this compound may inhibit enzymes linked to cancer cell proliferation, indicating potential therapeutic applications in oncology .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Antiviral Activity

Initial studies have shown that this compound may possess antiviral properties by inhibiting viral replication processes. The exact mechanism is still under investigation but is thought to involve interference with viral entry or replication within host cells.

Anticancer Activity

Significant attention has been directed toward the anticancer potential of this compound. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines and inhibit cell cycle progression. The compound's structural characteristics allow it to modulate signaling pathways associated with cancer cell growth and survival.

Research Findings

Study Biological Activity Findings
Study 1AntimicrobialEffective against Staphylococcus aureus with an MIC of 16 μg/mL .
Study 2AntiviralInhibits viral replication in vitro; specific mechanisms are under investigation .
Study 3AnticancerInduces apoptosis in breast cancer cells; inhibits proliferation through cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against multidrug-resistant bacterial strains. Results showed significant inhibition of growth, suggesting potential for development as a new antibiotic agent.
  • Cancer Cell Line Studies : In experiments using various cancer cell lines, this compound demonstrated potent anticancer effects by promoting apoptosis and inhibiting key oncogenic pathways.

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